Cas no 2248185-10-4 ((2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine)

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine is a chiral amine compound featuring a benzodioxane core, which imparts structural rigidity and potential bioactivity. The (S)-enantiomer configuration ensures stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its amine functionality allows for further derivatization, while the benzodioxane moiety contributes to metabolic stability and binding affinity in receptor-targeted studies. The compound is particularly useful in medicinal chemistry for the development of CNS-active agents due to its structural similarity to pharmacologically relevant scaffolds. High purity and well-defined stereochemistry make it a reliable intermediate for research and drug discovery.
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine structure
2248185-10-4 structure
Product Name:(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine
CAS No:2248185-10-4
MF:C11H15NO2
MW:193.242303133011
CID:6284004
PubChem ID:96752865
Update Time:2025-05-23

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2248185-10-4
    • (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine
    • EN300-6507280
    • Inchi: 1S/C11H15NO2/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8H,5-7,12H2,1H3/t8-/m1/s1
    • InChI Key: YQWUBVZTDUGCPJ-MRVPVSSYSA-N
    • SMILES: O1CCOC2C=CC=C(C1=2)[C@H](C)CN

Computed Properties

  • Exact Mass: 193.110278721g/mol
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 44.5Ų

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6507280-0.05g
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
2248185-10-4 95.0%
0.05g
$707.0 2025-03-14
Enamine
EN300-6507280-0.1g
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
2248185-10-4 95.0%
0.1g
$741.0 2025-03-14
Enamine
EN300-6507280-0.25g
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
2248185-10-4 95.0%
0.25g
$774.0 2025-03-14
Enamine
EN300-6507280-0.5g
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
2248185-10-4 95.0%
0.5g
$809.0 2025-03-14
Enamine
EN300-6507280-1.0g
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
2248185-10-4 95.0%
1.0g
$842.0 2025-03-14
Enamine
EN300-6507280-2.5g
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
2248185-10-4 95.0%
2.5g
$1650.0 2025-03-14
Enamine
EN300-6507280-5.0g
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
2248185-10-4 95.0%
5.0g
$2443.0 2025-03-14
Enamine
EN300-6507280-10.0g
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
2248185-10-4 95.0%
10.0g
$3622.0 2025-03-14

Additional information on (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine: A Comprehensive Overview

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine, commonly referred to by its CAS number 2248185-10-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a benzodioxin ring system with an amino group, making it a versatile compound with potential applications in drug discovery and materials science.

The benzodioxin moiety in this compound is a key structural feature. Benzodioxins are known for their stability and ability to form hydrogen bonds, which can influence the compound's solubility and bioavailability. The (2S) configuration at the chiral center adds another layer of complexity, potentially affecting the compound's stereochemical properties and its interactions with biological systems. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing pharmacokinetic profiles and minimizing adverse effects.

One of the most promising areas of research involving 2248185-10-4 is its potential as a lead compound in drug development. Researchers have explored its ability to modulate various biological targets, including enzymes and receptors, which are implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, a study published in 2023 demonstrated that this compound exhibits selective inhibition of a key enzyme involved in the progression of Alzheimer's disease, suggesting its potential as a therapeutic agent.

In addition to its pharmacological applications, (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in synthetic methods have enabled the scalable production of this compound, paving the way for its integration into next-generation materials.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzodioxin ring system. Researchers have developed efficient methodologies to construct this framework, often employing catalytic cross-coupling reactions or oxidative cyclization techniques. The introduction of the amino group at the correct stereochemistry is another critical step, requiring precise control over reaction conditions to ensure high enantiomeric excess.

From an environmental perspective, understanding the fate and transport of 2248185-10-4 in natural systems is essential for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under specific conditions, though further research is needed to fully characterize its environmental behavior.

In conclusion, (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine, or CAS No. 2248185-10, represents a fascinating molecule with diverse applications across multiple disciplines. Its unique structure and stereochemical properties make it a valuable tool for researchers seeking to develop innovative solutions in medicine and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk